
2-Hydroxy-6-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-methylbenzamide is an organic compound with the molecular formula C8H9NO2 It is a derivative of benzamide, characterized by the presence of a hydroxyl group at the second position and a methyl group at the sixth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylbenzamide can be synthesized through the direct condensation of 2-hydroxy-6-methylbenzoic acid with ammonia or an amine. This reaction typically requires a catalyst and can be carried out under ultrasonic irradiation to enhance the reaction rate and yield . The reaction conditions often involve moderate temperatures and the use of a solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also incorporate green chemistry principles, such as the use of recyclable catalysts and solvents, to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: 2-Hydroxy-6-methylbenzaldehyde or 2-hydroxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-6-methylbenzylamine.
Substitution: Various halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Research has shown its potential as an antioxidant and antibacterial agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-hydroxy-6-methylbenzamide involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions . The compound’s antibacterial properties are believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxybenzamide: Lacks the methyl group at the sixth position.
6-Methylbenzamide: Lacks the hydroxyl group at the second position.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of a hydroxyl group.
Uniqueness
2-Hydroxy-6-methylbenzamide is unique due to the presence of both a hydroxyl and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications, such as antioxidant and antibacterial activities.
Eigenschaften
CAS-Nummer |
27177-82-8 |
|---|---|
Molekularformel |
C8H9NO2 |
Molekulargewicht |
151.16 g/mol |
IUPAC-Name |
2-hydroxy-6-methylbenzamide |
InChI |
InChI=1S/C8H9NO2/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4,10H,1H3,(H2,9,11) |
InChI-Schlüssel |
WSOIWKVBIAUGMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-hydrazinyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15072649.png)

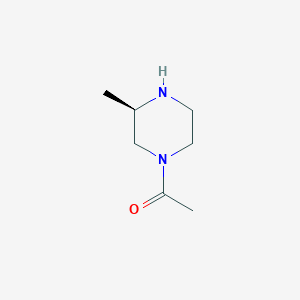
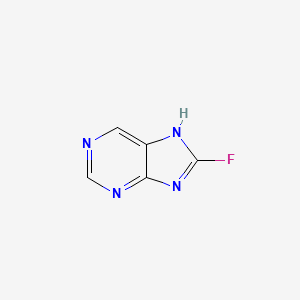

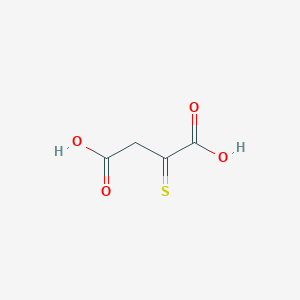
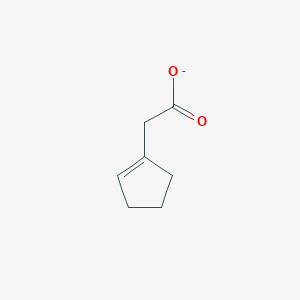
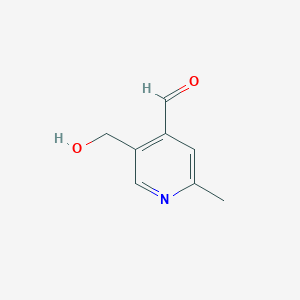
![[4-(Aziridin-1-yl)phenyl]methanol](/img/structure/B15072699.png)
![6,7-Diazaspiro[4.5]decane](/img/structure/B15072707.png)
![Imidazo[1,2-c]pyrimidin-5-amine](/img/structure/B15072708.png)
![(1H-pyrazolo[4,3-c]pyridin-4-yl)methanol](/img/structure/B15072722.png)
![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)

